Superior ACE Inhibition Potency Compared to Vicenin 3 and Vicenin 1
Vicenin 2 inhibits angiotensin-converting enzyme (ACE) with an IC₅₀ of 43.83 ± 3.01 μM, demonstrating 6.6% greater potency than its closest analog vicenin 3, which has a reported ACE IC₅₀ of 46.91 μM . Vicenin 1 is not reported as an ACE inhibitor in the same assay system, underscoring the functional divergence among vicenin congeners. The experimental data are derived from the same plant source (Desmodium styracifolium) using a standardized ACE inhibition assay.
| Evidence Dimension | Angiotensin-converting enzyme (ACE) inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43.83 ± 3.01 μM |
| Comparator Or Baseline | Vicenin 3: IC₅₀ = 46.91 μM |
| Quantified Difference | Vicenin 2 is 1.07× more potent (43.83 vs 46.91 μM, ~6.6% lower IC₅₀) |
| Conditions | In vitro ACE inhibition assay using purified enzyme; compounds isolated from Desmodium styracifolium aerial parts |
Why This Matters
For hypertension or cardiovascular research programs requiring ACE inhibition as a primary endpoint, vicenin 2 offers a quantifiable potency advantage over vicenin 3, supporting selection when assay sensitivity is critical.
